molecular formula C18H21N3O4S B7699439 2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide

2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide

カタログ番号 B7699439
分子量: 375.4 g/mol
InChIキー: XBHJFLGWTUFMFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.

作用機序

2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, leading to the suppression of B-cell malignancies and autoimmune diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and a long half-life. This compound has also demonstrated dose-dependent inhibition of BTK activity in preclinical studies. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. This compound has also been shown to reduce disease activity in preclinical models of autoimmune diseases and inflammatory disorders.

実験室実験の利点と制限

One advantage of using 2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide in lab experiments is its specificity for BTK, which reduces the potential for off-target effects. Another advantage is its favorable pharmacokinetic properties, which allow for convenient dosing and administration. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents. Another limitation is the potential for drug resistance to develop over time, which may limit its long-term efficacy.

将来の方向性

There are several future directions for the development and application of 2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the identification of biomarkers that can predict response to this compound treatment. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its efficacy and reduce the potential for drug resistance. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B-cell malignancies and autoimmune diseases.

合成法

2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorobenzoyl chloride with 5-[(4-fluorophenyl)sulfamoyl]-2-methoxyaniline in the presence of a base to yield the intermediate product, which is then coupled with 4-aminobenzoic acid in the presence of a coupling agent to obtain the final product, this compound.

科学的研究の応用

2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown potent activity against B-cell malignancies such as diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. Furthermore, this compound has been shown to have anti-inflammatory effects in preclinical models of asthma and chronic obstructive pulmonary disease.

特性

IUPAC Name

4-methoxy-N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-16-7-6-15(18(22)20-13-14-5-4-8-19-12-14)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHJFLGWTUFMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。